Thalidomide-O-PEG2-NHS ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

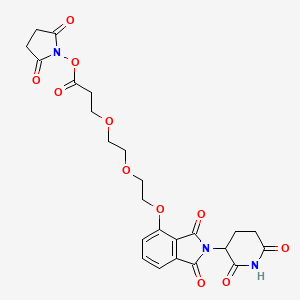

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O11/c28-17-5-4-15(22(32)25-17)26-23(33)14-2-1-3-16(21(14)24(26)34)37-13-12-36-11-10-35-9-8-20(31)38-27-18(29)6-7-19(27)30/h1-3,15H,4-13H2,(H,25,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBAJOQKKDCTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCC(=O)ON4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Thalidomide-O-PEG2-NHS Ester in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action for Thalidomide-O-PEG2-NHS ester, a pivotal chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs). While this molecule is not a therapeutic agent in itself, it serves as a fundamental building block for creating heterobifunctional degraders that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest. This document outlines the core principles of its function, supported by representative quantitative data from analogous systems, detailed experimental protocols for the evaluation of PROTACs, and visualizations of the key molecular and experimental processes.

Core Mechanism of Action: A Bridge to Degradation

This compound is a meticulously designed synthetic molecule that comprises three key functional domains:

-

The Thalidomide Moiety: This component acts as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, it effectively hijacks the CRL4^CRBN^ E3 ligase complex, a crucial component of the cellular machinery responsible for tagging proteins with ubiquitin for subsequent degradation.

-

The Polyethylene Glycol (PEG) Linker: A two-unit polyethylene glycol (PEG2) chain serves as a flexible linker. The length and composition of this linker are critical determinants of the efficacy of the final PROTAC molecule, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

The N-Hydroxysuccinimide (NHS) Ester: This reactive group is a key tool for bioconjugation. It readily reacts with primary amines on a ligand designed to bind to a specific protein of interest (POI), forming a stable amide bond. This allows for the covalent attachment of the thalidomide-linker construct to a target-specific warhead, completing the synthesis of the PROTAC.

The overarching mechanism of action for a PROTAC synthesized using this compound is the induced proximity of the target protein to the CRBN E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective elimination from the cell. The PROTAC molecule itself is not degraded and can subsequently induce the degradation of multiple copies of the target protein, acting in a catalytic manner.

Quantitative Data Analysis

Table 1: Representative Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN)

| Compound | Binding Assay | Kd (µM) |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.8 |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.6 |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.3 |

This data indicates the high-affinity interaction between the thalidomide moiety and the CRBN E3 ligase, which is essential for the recruitment of the degradation machinery.

Table 2: Representative Degradation Performance of Thalidomide-PEG-Linker Based PROTACs

| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) |

| Bromodomain-containing protein 4 (BRD4) | HeLa | 15 | >95 |

| SHP2 | MV-4-11 | 6.02 | >90 |

DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation observed. This data showcases the high potency of PROTACs in inducing the degradation of their target proteins.

Experimental Protocols

The following are detailed methodologies for key experiments to synthesize and evaluate the efficacy of a PROTAC constructed using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

Objective: To covalently link this compound to a target protein ligand containing a primary amine.

Materials:

-

This compound

-

Target protein ligand with a primary amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.

-

Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.

-

In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

Add the this compound solution dropwise to the target protein ligand solution while stirring at room temperature.

-

Allow the reaction to proceed for 4-12 hours at room temperature. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Western Blotting for Target Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Caption: Logical relationships of the PROTAC components.

A Technical Guide to the Function of NHS Esters in PROTAC Synthesis: The Case of Thalidomide-O-PEG2-NHS Ester

This guide provides an in-depth analysis of the N-Hydroxysuccinimide (NHS) ester functional group within the context of the advanced chemical probe, Thalidomide-O-PEG2-NHS ester. Designed for researchers and professionals in drug development, this document elucidates the chemical principles, practical applications, and biological significance of this reagent in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Core Function: The NHS Ester as a Reactive Handle for Bioconjugation

The molecule this compound is not itself a biologically active PROTAC. Instead, it is a crucial synthetic building block, an E3 ligase ligand-linker conjugate, designed for the modular and efficient creation of custom PROTACs.[1][2] The power of this molecule lies in its three distinct components:

-

Thalidomide: A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which serves to hijack the cell's protein degradation machinery.[2][3]

-

PEG2 Linker: A short, hydrophilic di-polyethylene glycol spacer that connects the two ends of the final PROTAC, providing an appropriate spatial orientation for the formation of a productive ternary complex.

-

NHS Ester: The key functional group of interest, which acts as a highly reactive "warhead" for conjugation.

The primary function of the NHS ester is to form a stable, covalent amide bond with a primary aliphatic amine (-NH₂).[][5] This makes it an ideal tool for coupling the thalidomide-PEG linker to a researcher's specific small molecule ligand that targets a protein of interest (POI). This reaction proceeds via a nucleophilic acyl substitution mechanism, which is highly efficient and chemoselective under specific aqueous conditions.[][6]

The reaction is highly specific for primary amines, such as the ε-amino group of lysine residues in proteins or, more commonly in PROTAC synthesis, an amine handle deliberately incorporated into a small molecule ligand for the POI.[7][8] The result is the creation of a novel, heterobifunctional PROTAC molecule ready for biological evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. glenresearch.com [glenresearch.com]

- 8. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]

Thalidomide-O-PEG2-NHS Ester: A Technical Guide for Researchers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Thalidomide-O-PEG2-NHS ester, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers actively engaged in the field of targeted protein degradation.

Chemical Properties

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which binds to the cereblon (CRBN) E3 ubiquitin ligase, connected to a short polyethylene glycol (PEG) linker, and terminating in an N-hydroxysuccinimide (NHS) ester reactive group.[1][2][3][4][5] This trifunctional architecture makes it a versatile tool for the construction of PROTACs, molecules designed to selectively eliminate target proteins from within a cell.

The quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₅N₃O₁₁ | [1][2] |

| Molecular Weight | 531.5 Da | [1][2] |

| Purity | ≥98% | [1][2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO, DCM, DMF | [1][2] |

| CAS Number | 2639395-34-7 | [1][2] |

| Storage Conditions | Store at -20°C for long-term stability. | [1][2] |

| Stability | Stable for at least 6 months at -20°C. | [1] |

Synthesis of this compound

While the precise, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a representative synthetic route can be conceptualized based on established organic chemistry principles. The synthesis would logically proceed through a multi-step process involving the functionalization of thalidomide, introduction of the PEG linker, and finally, activation of the terminal carboxyl group as an NHS ester.

A plausible synthetic workflow is illustrated in the diagram below.

Caption: A representative synthetic workflow for this compound.

Representative Experimental Protocol for Synthesis:

-

Functionalization of Thalidomide: A hydroxyl group is introduced onto the phthalimide ring of thalidomide, typically at the 4-position, to provide a reactive handle for linker attachment.

-

PEG Linker Attachment: The hydroxylated thalidomide is reacted with a bifunctional PEG linker, such as Boc-NH-PEG2-COOH, under esterification conditions (e.g., using a coupling agent like DCC or EDC). The Boc protecting group on the terminal amine of the PEG linker prevents unwanted side reactions.

-

Deprotection: The Boc protecting group is removed from the terminal amine of the PEG linker, usually by treatment with a strong acid like trifluoroacetic acid (TFA), to yield the free amine.

-

NHS Ester Formation: The terminal carboxylic acid of a separate PEG linker attached to thalidomide is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms the active NHS ester, which is then purified for subsequent use.

Application in PROTAC Development: Experimental Protocols

This compound is a key reagent for the synthesis of PROTACs. The NHS ester group reacts specifically with primary amines on a target protein ligand to form a stable amide bond. This allows for the covalent conjugation of the thalidomide-PEG linker to a molecule that binds to the protein of interest.

General Protocol for PROTAC Synthesis via NHS Ester Conjugation

This protocol describes the general steps for conjugating this compound to a primary amine-containing ligand for a protein of interest (POI).

-

Reagent Preparation:

-

Dissolve the amine-containing POI ligand in a suitable buffer. A non-amine-containing buffer with a pH of 8.3-8.5 is optimal for the reaction.[1] Common choices include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.

-

Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.[1]

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the POI ligand solution. An excess of the NHS ester (e.g., 5-10 equivalents) is typically used to ensure complete reaction with the amine.[6]

-

Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.[6] The reaction should be protected from light if any of the components are light-sensitive.

-

-

Purification:

-

After the reaction is complete, the resulting PROTAC conjugate needs to be purified from excess reagents and byproducts.

-

Common purification techniques include reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.

-

The experimental workflow for synthesizing and validating a PROTAC using this compound is depicted below.

Caption: Experimental workflow for PROTAC synthesis and validation.

Protocol for Assessing PROTAC-Mediated Protein Degradation

A key experiment to validate the function of a newly synthesized PROTAC is to measure its ability to degrade the target protein in a cellular context. Western blotting is a standard method for this purpose.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the POI.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detect the protein bands using an appropriate substrate or imaging system.

-

Probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for the POI and the loading control.

-

Normalize the POI band intensity to the loading control band intensity for each sample.

-

Compare the normalized POI levels in the PROTAC-treated samples to the vehicle control to determine the extent of protein degradation.

-

Mechanism of Action: The PROTAC Signaling Pathway

Thalidomide and its derivatives function by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex.[7] In the context of a PROTAC, the thalidomide moiety recruits this E3 ligase complex. Simultaneously, the other end of the PROTAC binds to the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[8]

The signaling pathway for PROTAC-mediated protein degradation is illustrated below.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

This guide provides a foundational understanding of this compound for its effective application in the rapidly evolving field of targeted protein degradation. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 2639395-34-7 | BroadPharm [broadpharm.com]

- 5. This compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Thalidomide-O-PEG4-NHS ester, 2411681-88-2 | BroadPharm [broadpharm.com]

- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Thalidomide-O-PEG2-NHS Ester: A Technical Guide to a Key Cereblon E3 Ligase Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting their function. At the heart of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. This is often achieved using ligands derived from thalidomide and its analogs. Thalidomide-O-PEG2-NHS ester is a crucial chemical tool in this field, providing a ready-to-use building block that combines the CRBN-binding moiety with a flexible linker and a reactive group for conjugation to a target protein ligand. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data for related compounds, detailed experimental protocols, and visualizations of the key processes involved in its application.

The Role of Thalidomide and Cereblon in Targeted Protein Degradation

Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[2] This naturally occurring mechanism has been ingeniously repurposed in the design of PROTACs.

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects the two. By simultaneously engaging both the POI and the E3 ligase, the PROTAC brings them into close proximity, inducing the ubiquitination and degradation of the target protein.[3][4] this compound serves as a key component in the synthesis of CRBN-recruiting PROTACs, providing the thalidomide core for high-affinity binding to CRBN and a diethylene glycol (PEG2) linker terminating in a N-hydroxysuccinimide (NHS) ester for covalent attachment to a POI ligand.[3][4]

Quantitative Data

While specific quantitative data for PROTACs constructed using the exact this compound is not extensively available in the public domain, the following tables provide illustrative data for the binding of the thalidomide moiety to CRBN and the degradation performance of PROTACs with similar short PEG linkers. This information serves as a valuable benchmark for researchers designing and evaluating new PROTACs.

Table 1: Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN)

| Compound | Binding Assay | Kd (µM) | IC50 (µM) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | [3] | |

| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | [3] | |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | [3] | |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | [3] |

Note: The binding affinity is primarily mediated by the glutarimide ring of thalidomide. The addition of a PEG linker at the 4-position of the phthalimide ring is generally considered to have a minimal impact on the direct binding affinity to CRBN.[3]

Table 2: Illustrative Degradation Potency of CRBN-Based PROTACs with Short PEG Linkers

| PROTAC | Linker | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| BRD4 Degrader | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | [5] |

| BRD4 Degrader | 1 PEG Unit | BRD4 | H661 | > 5 | ~50 | [5] |

| BRD4 Degrader | 2 PEG Units | BRD4 | H661 | > 5 | ~60 | [5] |

| METTL3/14 Degrader (4j) | 9-carbon linker | METTL3/METTL14 | MV4-11 | 0.44 / 0.13 | 80 / 65 | [6][7] |

Note: The data presented is a synthesis of findings from multiple research articles and is intended for illustrative purposes. The optimal linker length is highly dependent on the specific target protein and the overall PROTAC architecture.[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate PROTACs synthesized with this compound, the following diagrams, generated using the DOT language, illustrate key processes.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for conjugating this compound to a POI ligand containing a primary amine.

Materials and Reagents:

-

This compound

-

Protein of Interest (POI) ligand with a primary amine functional group

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Reaction Setup:

-

Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF or DMSO.

-

In a separate vial, dissolve this compound (1.0 - 1.2 equivalents) in anhydrous DMF or DMSO. A slight excess of the NHS ester can help drive the reaction to completion.

-

Add the this compound solution to the POI ligand solution.

-

Add a non-nucleophilic base, such as DIPEA or TEA (2.0 - 3.0 equivalents), to the reaction mixture.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature (20-25°C). The reaction can be gently heated (e.g., 37-50°C) to increase the rate if necessary.

-

Monitor the reaction progress by LC-MS, analyzing for the consumption of starting materials and the formation of the desired product peak with the expected mass-to-charge ratio. The reaction is typically complete within 3-24 hours.[8]

-

-

Purification:

-

Once the reaction is complete, the crude product can be purified by preparative HPLC using a C18 column and a suitable gradient of water and acetonitrile with a modifier such as formic acid or trifluoroacetic acid.

-

Collect the fractions containing the desired product and lyophilize to obtain the purified PROTAC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using analytical LC-MS.

-

Confirm the structure of the final PROTAC using ¹H and ¹³C NMR spectroscopy.

-

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.[4][9]

Materials and Reagents:

-

Cell line expressing the POI

-

Synthesized PROTAC stock solution in DMSO

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

-

Include a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration.

-

Replace the existing medium with the PROTAC or vehicle control-containing medium and incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[4][9]

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its straightforward chemistry allows for the facile conjugation to a wide array of target protein ligands, enabling the rapid exploration of new protein degraders. The methodologies and illustrative data presented in this guide provide a solid foundation for researchers to design, synthesize, and characterize the efficacy of their novel PROTAC molecules. As the field of targeted protein degradation continues to expand, the rational design and rigorous evaluation of these powerful therapeutic agents will be crucial for their successful translation to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

The Architect's Blueprint: A Technical Guide to the History and Evolution of Thalidomide-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest.[2] At the heart of every PROTAC lies a critical component: the linker. This seemingly simple bridge between the target-binding warhead and the E3 ligase-recruiting ligand is, in reality, a master regulator of PROTAC efficacy, selectivity, and physicochemical properties.[3] This technical guide provides an in-depth exploration of the history and evolution of linkers used in thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, a cornerstone of the PROTAC field.

The journey of thalidomide is a remarkable story of scientific serendipity. Initially developed as a sedative in the 1950s, its tragic teratogenic effects led to its withdrawal.[4] Decades later, it was repurposed for treating leprosy and multiple myeloma.[4] The mystery of its mechanism of action was finally unraveled in 2010 when it was discovered that thalidomide binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN).[5][6] This discovery laid the foundation for the development of thalidomide and its analogs, such as pomalidomide and lenalidomide, as powerful E3 ligase recruiters for PROTACs.[7][8]

The Central Role of the Linker

The linker in a thalidomide-based PROTAC is far from a passive spacer. It actively modulates the formation of the ternary complex between the target protein, the PROTAC, and CRBN.[3][9] Its length, chemical composition, rigidity, and attachment point to the thalidomide scaffold are critical determinants of a PROTAC's performance.[3][10] These linker characteristics profoundly influence:

-

Ternary Complex Stability: The linker must orient the target protein and CRBN in a productive conformation to facilitate the transfer of ubiquitin from the E2 conjugating enzyme to the target protein.[9]

-

Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[3]

-

Selectivity: The linker can influence the preferential degradation of one protein over another, even when the target-binding warhead is non-selective.

-

Physicochemical Properties: The linker's composition affects crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[3]

Evolution of Thalidomide-Based Linker Chemistry

The design of thalidomide-based PROTAC linkers has evolved significantly, moving from simple, flexible chains to more sophisticated structures designed to optimize PROTAC function.

Early Generations: Simple Alkyl and Ether Linkers

The initial forays into thalidomide-based PROTACs utilized straightforward and synthetically accessible linkers, primarily composed of alkyl chains and ethers. These early linkers served as proof-of-concept, demonstrating that tethering a target-binding molecule to thalidomide could indeed induce target degradation. However, these simple linkers often resulted in PROTACs with suboptimal physicochemical properties, such as poor solubility.

The Rise of Polyethylene Glycol (PEG) Linkers

To address the solubility challenges associated with early PROTACs, researchers turned to polyethylene glycol (PEG) linkers. The introduction of PEG chains offered several advantages:

-

Improved Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of the often large and greasy PROTAC molecules.[11]

-

Increased Flexibility: The conformational freedom of PEG linkers can facilitate the formation of a productive ternary complex by allowing the PROTAC to adopt multiple orientations.[3]

-

Tunable Length: The length of the PEG chain can be easily and systematically varied to optimize the distance between the target protein and CRBN.

Advancements to Rigid and Functionalized Linkers

While flexible linkers like PEG are highly effective, recent research has explored the use of more rigid linker architectures. These linkers, often incorporating cyclic structures like piperidine or piperazine rings, or unsaturated moieties like alkynes, offer several potential benefits:

-

Conformational Restriction: Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to improved potency.[12]

-

Improved Physicochemical Properties: The incorporation of specific functional groups within the linker can be used to fine-tune properties like cell permeability and metabolic stability.

The choice of attachment point on the thalidomide scaffold has also been a key area of investigation. The C4 and C5 positions of the phthalimide ring, as well as the glutarimide nitrogen, have all been explored as points for linker conjugation, with each position impacting the PROTAC's properties differently.[13][14]

Quantitative Analysis of Linker Impact on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the profound impact of linker composition and length on the degradation efficiency of thalidomide-based PROTACs.

Table 1: Impact of Linker Composition and Length on BRD4 Degradation

| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-825 | Pomalidomide | PEG/Alkyl | ~13 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1, 0.57, 1, 1 | Not Reported |

| dBET1 | Thalidomide | PEG | 12 | MV4;11 | 4.3 | >95 |

| PROTAC (PEG2) | Thalidomide | PEG | 8 | 293T | ~100 | ~70 |

| PROTAC (PEG4) | Thalidomide | PEG | 14 | 293T | <10 | >90 |

| PROTAC (Alkyl-C3) | Thalidomide | Alkyl | 3 | HEK293 | >1000 | <20 |

| PROTAC (Alkyl-C5) | Thalidomide | Alkyl | 5 | HEK293 | ~100 | ~80 |

Note: Data is compiled from different studies and experimental conditions may vary. This table is for illustrative purposes to highlight trends.[7][15]

Table 2: Comparison of Linker Attachment Points on Thalidomide for BTK Degradation

| PROTAC | Attachment Point | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |

| BTK Degrader 1 | C4-phthalimide | PEG | Ramos | 8 | >90 |

| BTK Degrader 2 | C5-phthalimide | PEG | Ramos | 25 | ~80 |

| BTK Degrader 3 | N-glutarimide | PEG | Ramos | >100 | <50 |

Note: This is a representative table based on general findings in the field. Specific values can vary significantly based on the full PROTAC structure.[13]

Key Experimental Protocols

The development and characterization of thalidomide-based PROTACs involve a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is the gold-standard assay for quantifying the reduction in target protein levels following PROTAC treatment.[1][7]

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH, β-actin). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the level of the protein of interest to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques are used to characterize this interaction.[14][]

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[9]

Methodology:

-

Sample Preparation: Prepare purified recombinant target protein and CRBN-DDB1 complex in a suitable buffer. The PROTAC is dissolved in the same buffer.

-

ITC Experiment: The target protein is placed in the sample cell of the calorimeter. The PROTAC is loaded into the injection syringe and titrated into the sample cell in small aliquots. The heat change upon each injection is measured.

-

Data Analysis: The resulting data is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[9]

Methodology:

-

Immobilization: One of the binding partners (e.g., CRBN-DDB1 complex) is immobilized on an SPR sensor chip.

-

Binding Analysis: A solution containing the PROTAC is injected over the sensor surface, followed by an injection of the target protein. The association and dissociation of the molecules are monitored by changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are analyzed to determine the kinetic parameters (kon and koff) and the binding affinity (Kd) of the interactions.

c) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[17]

Methodology:

-

Reagent Preparation: The target protein and CRBN are labeled with a donor (e.g., Terbium) and an acceptor (e.g., d2) fluorophore, respectively, typically via affinity tags (e.g., His-tag, GST-tag).

-

Assay Setup: The labeled proteins and the PROTAC are incubated together in a microplate.

-

Signal Detection: The donor fluorophore is excited, and the emission from both the donor and acceptor is measured after a time delay.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. An increase in this ratio indicates the formation of the ternary complex. A characteristic "hook effect" is often observed at high PROTAC concentrations due to the formation of binary complexes.[18]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Figure 1: Mechanism of action of a thalidomide-based PROTAC.

Figure 2: A typical workflow for thalidomide-based PROTAC development.

Figure 3: The evolution of thalidomide-based PROTAC linker chemistry.

Conclusion and Future Directions

The linker is a critical and highly tunable component of thalidomide-based PROTACs, playing a pivotal role in their efficacy, selectivity, and drug-like properties. The evolution from simple alkyl chains to sophisticated, functionalized linkers has been instrumental in advancing the field of targeted protein degradation. The quantitative data and experimental protocols presented in this guide underscore the importance of empirical linker optimization for each new target protein.

Future innovations in linker technology will likely focus on the development of "smart" linkers with novel functionalities. These may include photo-cleavable linkers for spatiotemporal control of protein degradation, linkers that respond to the tumor microenvironment, or linkers designed to enhance oral bioavailability. As our understanding of the intricate interplay between the linker and the ternary complex deepens, so too will our ability to design the next generation of highly potent and selective protein-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. escholarship.org [escholarship.org]

- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 10. benchchem.com [benchchem.com]

- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Ternary Complex Formation [promega.kr]

- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 17. tandfonline.com [tandfonline.com]

- 18. benchchem.com [benchchem.com]

In Vitro Stability of Thalidomide-O-PEG2-NHS Ester: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary examination of the in vitro stability of Thalidomide-O-PEG2-NHS ester, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct stability studies on this specific conjugate, this document synthesizes stability data for its constituent components—thalidomide and N-hydroxysuccinimide (NHS) esters. Furthermore, it outlines detailed experimental protocols for researchers to comprehensively assess the in vitro stability of this compound in their own laboratories. This guide aims to equip researchers with the foundational knowledge and methodologies required to ensure the integrity and reproducibility of their experiments involving this critical reagent.

Introduction

This compound is a heterobifunctional molecule that incorporates the thalidomide moiety, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a polyethylene glycol (PEG) linker to a reactive N-hydroxysuccinimide (NHS) ester. This NHS ester allows for the covalent conjugation of the thalidomide-PEG linker to a target protein ligand, forming a PROTAC. The stability of this entire construct is paramount for its efficacy in inducing protein degradation. However, the inherent reactivity of the NHS ester and the known hydrolytic instability of thalidomide present significant challenges. This guide will address these stability considerations.

Known Stability of Individual Components

Thalidomide Stability

Thalidomide is susceptible to hydrolysis, particularly at the glutarimide ring. Its stability is influenced by pH and temperature.

| Compound | Conditions | Half-life (t½) | Reference |

| Thalidomide & N-alkyl analogs | pH 6.4, 32°C | 25 - 35 hours | [1] |

N-Hydroxysuccinimide (NHS) Ester Stability

The NHS ester is a highly reactive group prone to hydrolysis in aqueous environments. This hydrolysis is a competing reaction to the desired conjugation with primary amines. The rate of hydrolysis is significantly dependent on pH.

| Compound Group | Conditions | Half-life (t½) | Reference |

| NHS Esters | pH 7, Room Temp | Hours | [2] |

| NHS Esters | pH 9 | Minutes | [2] |

Proposed Experimental Protocols for Stability Assessment

To ascertain the in vitro stability of this compound, a multi-faceted approach is recommended, analyzing the degradation of both the thalidomide and the NHS ester moieties.

Experiment 1: Hydrolytic Stability of the NHS Ester Moiety by UV-Vis Spectrophotometry

This experiment will determine the rate of NHS ester hydrolysis by monitoring the release of the N-hydroxysuccinimide byproduct, which absorbs light at 260-280 nm.[2]

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS) at various pH values (e.g., 6.5, 7.4, 8.5)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Initiate the stability study by diluting the stock solution into the different pH buffers to a final concentration suitable for spectrophotometric analysis.

-

Immediately measure the absorbance at 260 nm at time zero.

-

Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

-

Measure the absorbance at 260 nm at regular intervals over a period of several hours.

-

The rate of hydrolysis can be calculated from the increase in absorbance over time.

Experimental workflow for NHS ester stability assessment.

Experiment 2: Stability of the Entire Molecule by High-Performance Liquid Chromatography (HPLC)

This method will allow for the simultaneous monitoring of the parent this compound and the appearance of its degradation products.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffers at various pH values (e.g., 6.5, 7.4, 8.5)

-

HPLC system with a C18 column and a UV detector

-

Acetonitrile

-

Water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Spike the stock solution into pre-warmed aqueous buffers of different pH values in sealed vials.

-

Incubate the vials at a controlled temperature (e.g., 37°C).

-

At specified time points, withdraw an aliquot from each vial and immediately quench the degradation by adding an equal volume of cold acetonitrile.

-

Analyze the samples by reverse-phase HPLC. The mobile phase will likely be a gradient of water and acetonitrile with a small amount of acid.

-

Monitor the chromatograms for the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.

-

The half-life of the compound under each condition can be determined by plotting the natural logarithm of the parent peak area against time.

Workflow for HPLC-based stability analysis.

Visualization of Degradation Pathways

The primary degradation pathways for this compound are expected to be the hydrolysis of the NHS ester and the hydrolysis of the thalidomide glutarimide ring.

Potential degradation pathways of the molecule.

Conclusion and Recommendations

The in vitro stability of this compound is a critical parameter that must be understood to ensure its effective use in PROTAC synthesis and biological assays. Due to the presence of the highly labile NHS ester, it is recommended that stock solutions are prepared fresh in an anhydrous solvent and used immediately. For aqueous reactions, the pH should be maintained near neutral (pH 7.2-7.5) to balance the reactivity of the NHS ester with its hydrolysis. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the precise stability of this compound under their specific experimental conditions. Such studies are essential for the rational design of experiments and the generation of reliable and reproducible data in the field of targeted protein degradation.

References

The Pivotal Role of the PEG2 Linker in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is far more than an inert spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing everything from solubility and cell permeability to the stability of the crucial ternary complex.[5][6]

Among the various linker types, those incorporating polyethylene glycol (PEG) units are frequently employed.[][8] This guide focuses specifically on the role of the short, two-unit PEG linker (PEG2), providing a technical overview of its impact on PROTAC design, supported by quantitative data, detailed experimental protocols, and process visualizations.

The Core Function of the PEG2 Linker

The incorporation of a PEG2 linker into a PROTAC scaffold imparts a unique and often advantageous set of physicochemical properties. Its primary roles are to enhance solubility, modulate cell permeability, and provide optimal spacing and flexibility for efficient ternary complex formation.

Enhancing Solubility and Physicochemical Properties

A common challenge in PROTAC development is the high molecular weight and lipophilicity of the resulting molecules, which can lead to poor aqueous solubility.[9] PEG linkers, being hydrophilic, are a well-established strategy to counteract this.[10][11] The ether oxygens in the PEG2 backbone act as hydrogen bond acceptors, improving compatibility with physiological environments.[9] This enhancement in solubility is crucial for both in vitro assays and in vivo applications.[12]

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be beneficial.[9][13] A PEG2 linker can allow the PROTAC to adopt a folded conformation, which may shield its polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[9][14] However, the optimal number of PEG units must be empirically determined, as excessive PEGylation can negatively impact cellular uptake.[9]

Facilitating Ternary Complex Formation

The ultimate goal of a PROTAC is to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[15][16] The linker's length and flexibility are paramount in achieving the correct spatial orientation between the POI and the E3 ligase to allow for efficient ubiquitination.[6][17] A PEG2 linker provides a balance of defined length and conformational flexibility, which can help stabilize the ternary complex through cooperative binding.[17] If the linker is too short, steric hindrance may prevent the complex from forming; if it is too long, the entropic penalty of binding can decrease potency and prevent effective ubiquitination.[6][15]

Data Presentation: The Impact of PEG2 Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Influence of PEG Linker Length on Physicochemical Properties of Illustrative PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |

| PROTAC 1 | Alkyl Chain | 785.9 | 4.2 | 165.2 | 4 | 11 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |

Data is illustrative and compiled from various sources in the literature.[9] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |

| PROTAC A | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

Data is illustrative and compiled from various sources in the literature.[9] DC₅₀ and Dₘₐₓ values are cell-line dependent.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. biopharma.co.uk [biopharma.co.uk]

- 3. precisepeg.com [precisepeg.com]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. The Essential Role of Linkers in PROTACs [axispharm.com]

- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Targeted Protein Degradation Using Thalidomide-O-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, shifting the paradigm from protein inhibition to outright protein elimination. This approach utilizes small molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's endogenous ubiquitin-proteasome system (UPS) for the selective destruction of disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker.[3][4] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[3] This guide focuses on the principles and application of a key building block in PROTAC synthesis: Thalidomide-O-PEG2-NHS ester. This reagent provides a streamlined method for converting a POI-binding ligand into a potent degrader by recruiting the widely-used Cereblon (CRBN) E3 ligase.[1]

Core Components and Their Functions

This compound is a tripartite molecule, each part playing a critical role in the final PROTAC's function.

-

Thalidomide: The E3 Ligase Binder: Thalidomide and its derivatives (immunomodulatory drugs or IMiDs) are known to bind directly to Cereblon (CRBN).[1][5][6] CRBN acts as the substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[5][6] The glutarimide moiety of thalidomide is crucial for this interaction, effectively "gluing" the E3 ligase complex to the PROTAC.[7] By binding to CRBN, thalidomide redirects the enzymatic activity of the CRL4-CRBN ligase towards the target protein tethered at the other end of the molecule.[6]

-

PEG2 Linker: The Flexible Spacer: The linker is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase).[3][8] A Polyethylene Glycol (PEG) linker, composed of repeating ethylene glycol units, imparts hydrophilicity, which can improve the often-poor solubility of complex PROTAC molecules.[3][9][10] The PEG2 linker in this reagent provides a short, flexible chain that allows the POI and CRBN to adopt an optimal orientation for ubiquitination, which is essential for efficient degradation.[8]

-

NHS Ester: The Reactive Handle for Conjugation: The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group commonly used for bioconjugation.[11][12] It readily reacts with primary amines, such as the epsilon-amino group of lysine residues or the N-terminus of a protein or peptide ligand, to form a stable amide bond.[11][12][13] This allows for the straightforward, covalent attachment of the thalidomide-PEG2 moiety to a researcher's specific POI-binding ligand, enabling the rapid synthesis of a custom PROTAC.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The PROTAC synthesized from this compound operates catalytically to induce protein degradation. The process involves several key steps that form the TPD cycle.

-

Ternary Complex Formation: The PROTAC first forms binary complexes with both the POI and the CRBN E3 ligase. These interactions culminate in the formation of a crucial ternary complex, bringing the POI into close proximity with the E3 ligase.[14] The stability and geometry of this complex are paramount for degradation efficiency.[8]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to surface-exposed lysine residues on the POI.[15] This process is repeated to form a polyubiquitin chain, most commonly linked via lysine 48 (K48), which acts as a degradation signal.[15]

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary protein degradation machinery.[4]

-

Degradation and Recycling: The proteasome unfolds and proteolytically degrades the target protein into small peptides. The PROTAC molecule and ubiquitin monomers are released and recycled to initiate another round of degradation, enabling the molecule to act substoichiometrically.[14]

Experimental Workflow and Key Assays

Creating and validating a novel PROTAC involves a systematic workflow, from synthesis to cellular characterization.

Quantitative Data Analysis

The efficacy of a PROTAC is defined by several key quantitative parameters, which are typically determined from dose-response experiments.

| Parameter | Description | Typical Value Range | Experimental Method |

| Binding Affinity (KD) | The equilibrium dissociation constant for the PROTAC binding to the POI or E3 ligase separately. | 1 nM - 10 µM | SPR, ITC[16][17] |

| Ternary Complex Cooperativity (α) | A measure of how the binding of one protein (e.g., POI) to the PROTAC affects the binding of the other protein (E3 ligase). α > 1 indicates positive cooperativity, enhancing complex formation. | 1 - 100+ | SPR, ITC[17] |

| DC50 | The concentration of PROTAC required to degrade 50% of the target protein at a specific time point.[18] | 1 nM - 1 µM | Western Blot, Mass Spec[19] |

| Dmax | The maximum percentage of protein degradation achievable with the PROTAC, indicating its efficacy.[18] | 70% - 99% | Western Blot, Mass Spec[19] |

| IC50 | The concentration of PROTAC that causes a 50% reduction in a measured biological effect (e.g., cell viability). | Varies widely | Cell Viability Assays (MTT, etc.)[19] |

Detailed Experimental Protocols

Protocol 1: NHS Ester Conjugation to a POI Ligand

This protocol describes the general steps for conjugating this compound to a ligand containing a primary amine.

-

Preparation: Dissolve the amine-containing POI ligand in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.3-8.5).[12] Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.[12][20]

-

Reaction: Add a 1.5 to 5-fold molar excess of the dissolved NHS ester to the ligand solution. The optimal ratio should be determined empirically.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[13][20]

-

Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris-HCl to consume any unreacted NHS ester.

-

Purification: Purify the resulting PROTAC conjugate from unreacted components using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product using liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is used to quantify the amount of POI remaining in cells after PROTAC treatment.[4]

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight.[4][21] Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).[21][22] Incubate for a predetermined time (e.g., 16-24 hours).[4]

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS.[4] Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[4][22]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.[4]

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[4][21]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[21] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST).[4]

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.[21]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

-

Detection and Analysis: Add an ECL chemiluminescent substrate and capture the signal with an imaging system.[19][21] Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the results to determine DC50 and Dmax values.[19]

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome pathway.

-

Reaction Components: In a microcentrifuge tube, combine the following recombinant components in an appropriate reaction buffer (typically HEPES or Tris-based):

-

E1 activating enzyme

-

A specific E2 conjugating enzyme (e.g., UBE2D family for CRL4-CRBN)

-

The CRL4-CRBN E3 ligase complex

-

The purified POI (substrate)

-

Ubiquitin (often His- or FLAG-tagged)

-

ATP

-

The PROTAC molecule or DMSO as a control.

-

-

Incubation: Incubate the reaction mixture at 30-37°C for 30-90 minutes.[15][23]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.[15]

-

Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot. Probe the membrane with an antibody against the POI or the ubiquitin tag. A ladder of higher molecular weight bands in the PROTAC-treated lane, corresponding to the mono- and poly-ubiquitinated POI, indicates successful ubiquitination.[15]

References

- 1. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chempep.com [chempep.com]

- 9. precisepeg.com [precisepeg.com]

- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 11. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lumiprobe.com [lumiprobe.com]

- 13. neb.com [neb.com]

- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

- 16. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]

- 19. benchchem.com [benchchem.com]

- 20. glenresearch.com [glenresearch.com]

- 21. benchchem.com [benchchem.com]

- 22. academic.oup.com [academic.oup.com]

- 23. In vitro Protein Ubiquitination Assays [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Conjugating Thalidomide-O-PEG2-NHS Ester to a Target Protein Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Thalidomide-O-PEG2-NHS ester to a target protein ligand. This process is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[][2] Thalidomide acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), while the NHS ester functionality allows for covalent linkage to primary amines (e.g., lysine residues) on the target protein ligand via a flexible PEG2 linker.[3][4][5] The resulting conjugate is a key component in forming a ternary complex between the target protein, the E3 ligase, and the PROTAC, ultimately leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6][7]

These application notes offer a comprehensive guide, from reagent preparation to the characterization of the final conjugate, ensuring a reproducible and efficient workflow for researchers in drug discovery and chemical biology.

Physicochemical Properties and Reagent Data

A clear understanding of the properties of the key reagents is essential for successful conjugation. The table below summarizes the critical data for this compound.

| Parameter | Value | Reference |

| Chemical Name | Thalidomide-O-PEG2-N-hydroxysuccinimidyl ester | [3][4] |

| Molecular Formula | C24H25N3O11 | [5] |

| Molecular Weight | 531.5 Da | [5] |

| CAS Number | 26395-34-7 | [5] |

| Purity | >98% | [5] |

| Solubility | Soluble in DMSO, DMF, DCM | [4][5] |

| Storage | -20°C, protect from moisture | [4][5] |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | [8] |

| Reacts With | Primary amines (-NH2) | [8][9] |

Experimental Protocols

This section details the step-by-step procedures for conjugating this compound to a target protein.

Materials and Reagents

-

Target protein with accessible primary amine groups

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[10]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate buffer or Phosphate Buffered Saline (PBS), pH 8.0-8.5[11][12]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification System: Gel filtration/desalting column (e.g., Sephadex G-25) or dialysis cassettes[13][14]

-

Spectrophotometer for concentration and degree of labeling determination

Experimental Workflow Diagram

Caption: Overview of the conjugation workflow.

Step-by-Step Conjugation Protocol

-

Target Protein Preparation:

-

Prepare a solution of the target protein in the reaction buffer at a concentration of 1-10 mg/mL.[9]

-

Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the NHS ester reaction.[15] If necessary, perform a buffer exchange using a desalting column or dialysis.[9]

-

-

This compound Solution Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[9][10] The concentration will depend on the desired molar excess for the reaction.

-

Note: NHS esters are sensitive to moisture and can hydrolyze. Use high-quality, anhydrous solvents and prepare the solution fresh.[9]

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound solution to achieve the desired molar excess. A starting point of a 5- to 20-fold molar excess of the NHS ester to the protein is recommended, but this may require optimization.[13]

-

Slowly add the NHS ester solution to the protein solution while gently vortexing or stirring.[16] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[9]

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[9][12] Protect from light if any components are light-sensitive.

-

-

Reaction Quenching:

-

To stop the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and byproducts by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[13][14]

-

Alternatively, dialysis can be performed against the storage buffer.

-

Collect the fractions containing the purified protein conjugate. The conjugate-containing fractions can often be identified visually if the ligand has a chromophore, or by monitoring the absorbance at 280 nm.

-

Characterization of the Conjugate

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of Thalidomide-O-PEG2 molecules conjugated to each protein molecule.[17] It is a critical parameter for ensuring batch-to-batch consistency and for structure-activity relationship studies.[18] A DOL between 2 and 10 is often desirable for antibodies, though the optimal DOL should be determined experimentally for each specific application.[18]

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the Thalidomide moiety (if it has a distinct absorbance peak in the UV-Vis spectrum).

-

Calculate the concentration of the protein and the conjugated molecule using the Beer-Lambert law (A = εcl). A correction factor may be needed to account for the absorbance of the conjugated molecule at 280 nm.[15]

Calculation Formula:

The general formula for calculating DOL is:

DOL = (Molar concentration of the conjugated molecule) / (Molar concentration of the protein)

A more specific formula, especially when the conjugated molecule absorbs at 280 nm, is:

DOL = [A_max / ε_max] / [(A_280 - (A_max * CF)) / ε_prot]

Where:

-

A_max = Absorbance of the conjugate at the λmax of the conjugated molecule.

-

ε_max = Molar extinction coefficient of the conjugated molecule at λmax.

-

A_280 = Absorbance of the conjugate at 280 nm.

-

CF = Correction factor (A_280 of the conjugated molecule / A_max of the conjugated molecule).

-

ε_prot = Molar extinction coefficient of the protein at 280 nm.

PROTAC Signaling Pathway

The following diagram illustrates the intended biological action of the resulting PROTAC conjugate.

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low DOL | - Insufficient molar excess of NHS ester- Hydrolysis of NHS ester- Low protein concentration | - Increase the molar ratio of NHS ester to protein- Use fresh, anhydrous DMSO/DMF and prepare the NHS ester solution immediately before use- Increase the protein concentration in the reaction mixture[13] |

| High DOL / Protein Precipitation | - Excessive molar excess of NHS ester- Reaction time too long | - Reduce the molar ratio of NHS ester to protein- Decrease the reaction incubation time[14] |